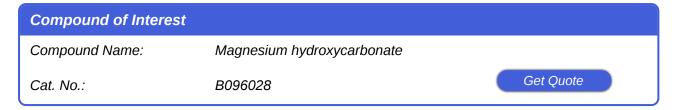


Application Notes and Protocols: Magnesium Hydroxycarbonate as a Flame Retardant Additive in Polymers

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For Researchers, Scientists, and Product Development Professionals

These application notes provide a comprehensive overview of the use of **magnesium hydroxycarbonate** as a non-halogenated flame retardant additive in various polymer systems. Detailed experimental protocols for the preparation of polymer composites and their subsequent flame retardancy and thermal analysis are outlined to assist researchers in their material development and evaluation endeavors.

Introduction

Magnesium hydroxycarbonate, often referred to as basic magnesium carbonate, is an effective inorganic flame retardant for polymeric materials. Its primary advantages include being halogen-free, having low smoke emission, and being non-toxic.[1] The flame retardant action of **magnesium hydroxycarbonate** is primarily achieved through a combination of physical and chemical mechanisms upon heating.

Mechanism of Flame Retardancy

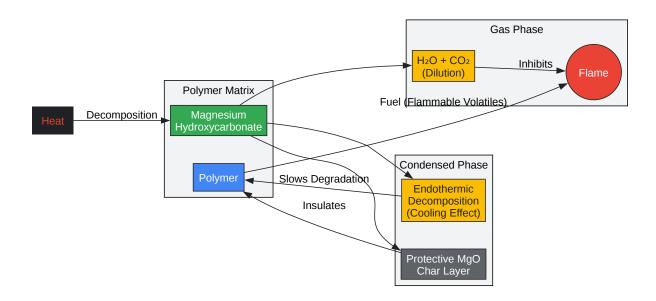
The flame retardant mechanism of **magnesium hydroxycarbonate** is a multi-step process that effectively suppresses combustion in the polymer matrix.[2][3][4]

• Endothermic Decomposition: When exposed to the high temperatures of a fire, **magnesium hydroxycarbonate** undergoes an endothermic decomposition, absorbing a significant



amount of heat from the polymer. This cooling effect slows down the rate of polymer degradation, reducing the generation of flammable volatile compounds.[2]

- Release of Inert Gases: The decomposition of **magnesium hydroxycarbonate** releases water vapor (H₂O) and carbon dioxide (CO₂).[2][3][4] These non-combustible gases dilute the concentration of flammable volatiles and oxygen in the gas phase, thereby inhibiting the combustion process.[2][3]
- Formation of a Protective Char Layer: The solid residue of the decomposition is magnesium oxide (MgO), which forms a protective, insulating char layer on the surface of the polymer.[2]
 [3][4] This layer acts as a physical barrier, hindering the transfer of heat to the underlying polymer and impeding the diffusion of flammable gases to the flame front.[2][3]



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Caption: Flame retardant mechanism of **magnesium hydroxycarbonate**.



Quantitative Data on Flame Retardant Performance

The effectiveness of **magnesium hydroxycarbonate** and related magnesium compounds as flame retardants is demonstrated in the following tables, which summarize key flammability and thermal properties in polypropylene (PP) and ethylene-vinyl acetate (EVA) composites.

Table 1: Flame Retardant Properties of Polypropylene (PP) Composites

Formulation	Loading (wt%)	Limiting Oxygen Index (LOI) (%)	UL-94 Rating	Reference(s)
Neat PP	0	17.5	Not Rated	[5]
PP / Basic Magnesium Carbonate	10	26.2	-	[5]
PP / Magnesium Hydroxide	30	27	V-2	[5]
PP / Calcium Carbonate / Magnesium Hydroxide / Zinc Borate	50 / 10 / 10	29.4	-	[6]

Table 2: Flame Retardant and Thermal Properties of Ethylene-Vinyl Acetate (EVA) Composites



Formulation	Loading (wt%)	LOI (%)	UL-94 Rating	Peak Heat Release Rate (PHRR) (kW/m²)	Reference(s
Neat EVA	0	20	Not Rated	-	[7]
EVA / Magnesium Hydroxide	60	~38	V-0	-	[7][8]
EVA / Synthesized Magnesium Hydroxide	60	49.2	V-0	150.6	[9][10]
EVA / Anhydrous Magnesium Carbonate (modified) / HPCTP	45 / 5	27.6	V-0	-	[11]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and testing of polymer composites containing **magnesium hydroxycarbonate**.

Preparation of Polymer Composites by Melt Blending

This protocol describes a general procedure for the preparation of polymer composites using a twin-screw extruder or a torque rheometer.

Materials and Equipment:

- Polymer resin (e.g., PP, EVA)
- Magnesium hydroxycarbonate powder (dried at 80-100°C for at least 4 hours)



- Twin-screw extruder or torque rheometer
- Compression molding machine
- · Specimen molds

Procedure:

- Drying: Dry the polymer resin and magnesium hydroxycarbonate powder in a vacuum oven at the recommended temperature and duration to remove any moisture.
- Premixing: Physically premix the dried polymer resin and magnesium hydroxycarbonate powder at the desired weight ratio.
- Melt Blending:
 - For Twin-Screw Extruder: Feed the premixed material into the hopper of the twin-screw extruder. Set the temperature profile of the extruder zones according to the polymer's processing window (e.g., for EVA, a profile of 135°C 160°C 180°C 180°C 135°C can be used).[12] Set the screw speed (e.g., 35-60 rpm).[7][13]
 - For Torque Rheometer: Add the premixed material directly into the mixing chamber of the torque rheometer. Set the mixing temperature (e.g., 170°C for EVA) and rotor speed (e.g., 60 rpm).[13] Mix for a specified duration (e.g., 10 minutes) to ensure homogeneous dispersion.[13]
- Extrusion and Pelletizing (for extruder): The molten composite is extruded through a die and then cooled and pelletized.
- Compression Molding:
 - Place the blended material (pellets or chunks from the rheometer) into a preheated mold on the compression molding machine.
 - Apply pressure (e.g., 8 MPa) at a specific temperature (e.g., 180°C) for a set time (e.g., 5 minutes) to form sheets or bars of the desired dimensions for testing.[12]
 - Cool the mold under pressure to solidify the composite.



 Specimen Preparation: Cut the molded sheets or bars into the specific dimensions required for each characterization test.

Flame Retardancy Testing

The following are standardized tests to evaluate the flammability of the prepared polymer composites.

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Standard: ASTM D2863 or ISO 4589[14][15]

Procedure:

- Specimen Preparation: Prepare rectangular bar specimens (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).[16]
- Test Setup: Vertically mount the specimen in the center of a glass chimney.
- Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
- Ignition: Ignite the top of the specimen with a pilot flame.
- Observation: Observe the burning behavior of the specimen.
- Oxygen Concentration Adjustment: Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that sustains combustion for a specified time (e.g., 3 minutes) or a specified burned length is determined.[17] This minimum oxygen concentration is the LOI value.

This test assesses the self-extinguishing properties of a material after exposure to a flame.

Standard: ASTM D3801 or UL 94[18]

Procedure:



- Specimen Preparation: Prepare rectangular bar specimens (e.g., 125 mm x 13 mm, with a thickness not exceeding 13 mm).[19]
- Conditioning: Condition the specimens at 23°C and 50% relative humidity for a minimum of 48 hours.[19]
- Test Setup: Clamp the specimen in a vertical position. Place a layer of dry cotton below the specimen.
- Flame Application: Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds.[19][20]
- First Observation: After removing the flame, record the afterflame time.
- Second Flame Application: Immediately after the flaming ceases, re-apply the flame for another 10 seconds.[19][20]
- Second Observation: After the second flame removal, record the afterflame and afterglow times. Note if any flaming drips ignite the cotton below.
- Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.[19]

Thermal Analysis

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition.

Procedure:

- Sample Preparation: Place a small, accurately weighed sample (typically 5-30 mg) into a TGA sample pan (e.g., platinum or alumina).[21]
- Instrument Setup: Place the sample pan in the TGA furnace.
- Test Conditions:

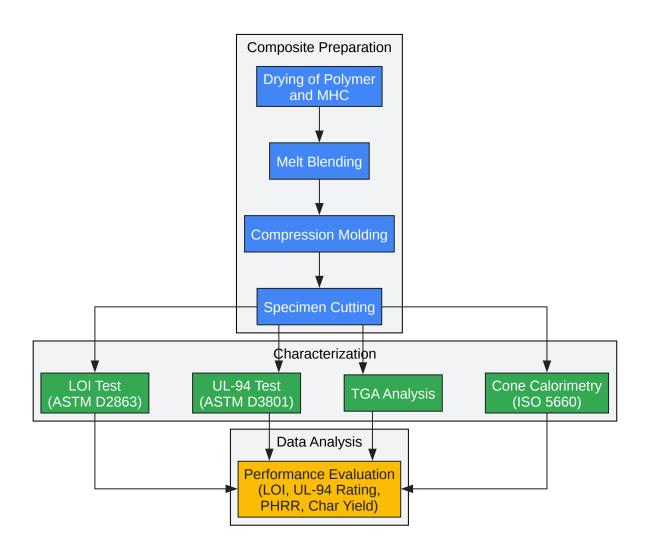
Methodological & Application





- Atmosphere: Purge the furnace with a controlled atmosphere, typically nitrogen or air, at a constant flow rate (e.g., 30-40 mL/min).[21]
- Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 10°C/min).
- Data Acquisition: Continuously record the sample weight as a function of temperature.
- Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual char at the final temperature.





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Caption: Experimental workflow for evaluating flame retardant polymer composites.

Conclusion

Magnesium hydroxycarbonate is a viable and effective halogen-free flame retardant for a range of polymers. Its mechanism of action, involving endothermic decomposition, inert gas release, and protective char formation, contributes to a significant reduction in the flammability



of polymer composites. The protocols outlined in these notes provide a framework for the systematic preparation and evaluation of these materials, enabling researchers and developers to optimize formulations for enhanced fire safety.

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